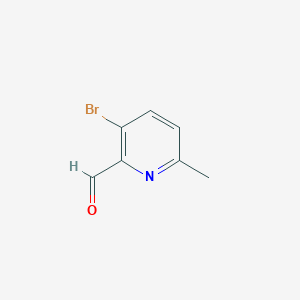
4-bromo-2-cyclopropoxythiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-cyclopropoxythiazole (4-BCPT) is an organic compound with a unique aromatic structure. It is a halogenated heterocyclic compound with a five-membered ring system containing two nitrogen atoms and a bromine atom as substituents. 4-BCPT is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.
科学的研究の応用
4-bromo-2-cyclopropoxythiazole has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 2-amino-4-bromo-2-cyclopropoxythiazole, which has been used as a reagent in the synthesis of biologically active compounds. This compound has also been used as a ligand in the coordination chemistry of transition metals, as well as a catalyst in organic reactions. In addition, this compound has been used as a reagent in the synthesis of polymers and as a fluorescent probe for the detection of biologically relevant molecules.
作用機序
The mechanism of action of 4-bromo-2-cyclopropoxythiazole is not fully understood. It is believed to act as an electron-withdrawing group, which stabilizes the negative charge on the nitrogen atoms of the thiazole ring. This allows for the formation of a conjugated system, which increases the reactivity of the molecule. In addition, the bromine atom is thought to increase the acidity of the thiazole and facilitate the formation of a carbanion intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the growth of certain microorganisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, this compound has been shown to inhibit the activity of two enzymes involved in the metabolism of fatty acids, acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase.
実験室実験の利点と制限
4-bromo-2-cyclopropoxythiazole is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is commercially available. In addition, it is stable under a variety of conditions and can be stored for extended periods of time without significant degradation. However, this compound is a potentially hazardous compound and should be handled with care. It is also very reactive and can react with other compounds if not properly handled.
将来の方向性
The potential applications of 4-bromo-2-cyclopropoxythiazole are vast and continue to be explored. Some potential future directions include the development of novel pharmaceuticals based on this compound, the development of new methods for the synthesis of this compound and its derivatives, and the application of this compound in the synthesis of polymers and nanomaterials. In addition, further research is needed to explore the biochemical and physiological effects of this compound and its potential as an antimicrobial agent.
合成法
4-bromo-2-cyclopropoxythiazole can be synthesized from commercially available starting materials such as 4-bromo-2-chloro-thiazole and cyclopropanol. The reaction is carried out in an inert atmosphere, such as argon, using a catalytic amount of copper(I) chloride. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius for a period of several hours. After the reaction is complete, the product can be isolated by recrystallization from a suitable solvent.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-cyclopropoxythiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyclopropoxythiazole", "4-bromoacetyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-cyclopropoxythiazole is reacted with 4-bromoacetyl chloride in the presence of sodium hydroxide to form 4-bromo-2-cyclopropoxythiazole-5-carboxylic acid.", "Step 2: The carboxylic acid is then esterified with ethanol and acetic acid to form the corresponding ethyl ester.", "Step 3: The ethyl ester is then treated with sodium hydroxide to remove the ethoxy group and form the final product, 4-bromo-2-cyclopropoxythiazole." ] } | |
CAS番号 |
1209459-58-4 |
分子式 |
C6H6BrNOS |
分子量 |
220.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




